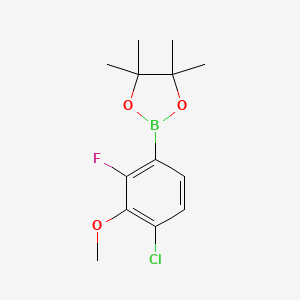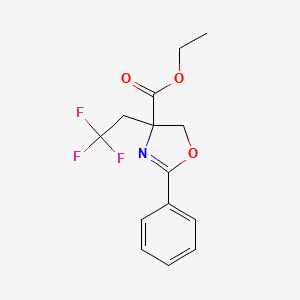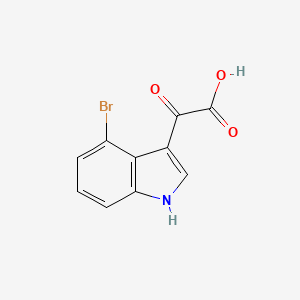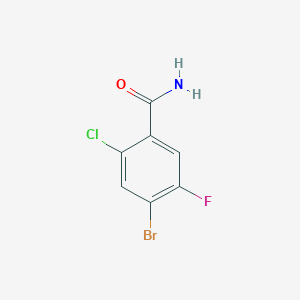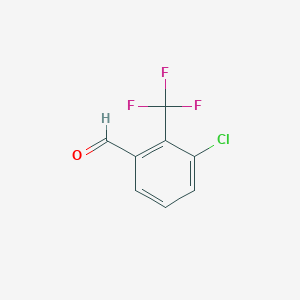
3-Chloro-2-(trifluoromethyl)benzaldehyde
描述
3-Chloro-2-(trifluoromethyl)benzaldehyde is a substituted benzaldehyde . It has a linear formula of ClC6H3(CF3)CHO . The molecular weight of this compound is 208.56 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and an aldehyde group . The InChI key for this compound is KUNCMOAFNYLOSC-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been used in various reactions. For instance, 2-Chloro-5-(trifluoromethyl)benzaldehyde has been used as a reactant in the synthesis of imidazoquinolinoacridinone derivatives .Physical And Chemical Properties Analysis
The compound has a melting point of 37-43 °C . It has a molar refractivity of 38.0±0.3 cm^3 . The SMILES string for this compound is FC(F)(F)c1cccc(C=O)c1Cl .作用机制
Target of Action
3-Chloro-2-(trifluoromethyl)benzaldehyde is a chemical compound that primarily targets the respiratory system
Mode of Action
It is known that the compound can cause irritation to the respiratory system , suggesting that it may interact with receptors or enzymes in the respiratory tract
Biochemical Pathways
Given its observed effects on the respiratory system , it is plausible that it may influence pathways related to inflammation or immune response.
Result of Action
The primary observed effect of this compound is irritation to the respiratory system . This suggests that the compound may induce an inflammatory response, leading to symptoms such as coughing, wheezing, or difficulty breathing.
实验室实验的优点和局限性
One of the main advantages of 3-Chloro-2-(trifluoromethyl)benzaldehyde is its high reactivity, which makes it a valuable tool for organic synthesis. Additionally, it has been used as a fluorescent probe for the detection of biological molecules. However, its highly reactive nature can also be a limitation, as it can react with unintended nucleophiles in a reaction mixture.
未来方向
There are several future directions for the use of 3-Chloro-2-(trifluoromethyl)benzaldehyde in scientific research. One direction is the development of new synthetic methodologies using this compound as a building block. Another direction is the development of new fluorescent probes using this compound as a core structure. Additionally, the use of this compound in medicinal chemistry for the development of new drugs is an area of future research.
Conclusion:
In conclusion, this compound is a highly reactive aldehyde that has been widely used in scientific research. It has been used as a building block in organic synthesis, a fluorescent probe for the detection of biological molecules, and in medicinal chemistry. Future research directions include the development of new synthetic methodologies, fluorescent probes, and drugs.
科学研究应用
3-Chloro-2-(trifluoromethyl)benzaldehyde has been widely used in scientific research due to its unique properties. It is a highly reactive aldehyde that can be used as a building block in organic synthesis. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and materials. Additionally, it has been used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids.
安全和危害
属性
IUPAC Name |
3-chloro-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKDFQDBMHPWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



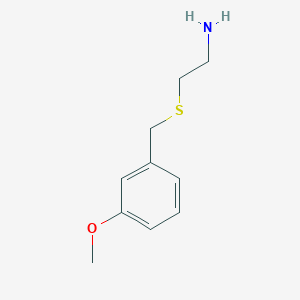
![tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate](/img/structure/B3213672.png)
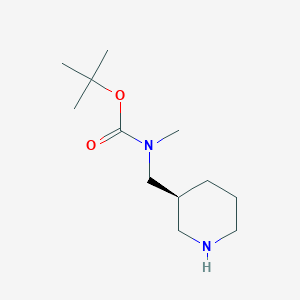
![N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B3213691.png)
![5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3213698.png)


![1-[4-[[4-Amino-5-chloro-6-(2-propan-2-ylsulfonylanilino)-2-pyrimidinyl]amino]-3-methoxyphenyl]-4-piperidinecarboxamide](/img/structure/B3213725.png)
![Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B3213732.png)
